molecular formula C13H9NO B096450 Acridin-4-ol CAS No. 18123-20-1

Acridin-4-ol

Número de catálogo B096450
Número CAS: 18123-20-1
Peso molecular: 195.22 g/mol
Clave InChI: HOYZEVWRZVPHEL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Acridin-4-ol derivatives are a class of compounds that have garnered significant interest due to their diverse biological activities, particularly in the field of cancer therapy and Alzheimer's disease treatment. These compounds are characterized by their acridine core structure and have been shown to interact with DNA, often through intercalation, which is a process where the molecule inserts itself between DNA base pairs . This interaction with DNA is a key feature that contributes to their biological activity, including their antitumor properties.

Synthesis Analysis

The synthesis of this compound derivatives involves several steps, including the formation of carboxamides and the introduction of various substituents to the acridine ring. For instance, N-[2-(dialkylamino)alkyl]-acridine-4-carboxamides have been synthesized and shown to possess antitumor activity . Another synthesis approach involves the conversion of isatin to pyrrolo[2,3,4-kl]acridin-1-one derivatives through a C-N bond cleavage reaction, which represents a novel and efficient domino approach . Additionally, a new synthesis route for substituted acridine-4-carboxylic acids has been reported, which provides a more direct method for producing compounds like the anticancer drug DACA .

Molecular Structure Analysis

The molecular structure of this compound derivatives has been extensively studied, particularly in the context of their interaction with DNA. X-ray crystallography has been used to determine the structure of a complex formed between DNA and an antitumor agent, 9-amino-[N-(2-dimethylamino)ethyl]acridine-4-carboxamide, revealing how the drug intercalates between DNA base pairs . The crystal structure provides insights into the drug's mechanism of action and helps rationalize the structure-activity relationships for inhibition of topoisomerase II activity, a key enzyme involved in DNA replication and cell division .

Chemical Reactions Analysis

This compound derivatives participate in various chemical reactions that are crucial for their biological activity. For example, the intercalation of acridine rings into DNA has been demonstrated through nuclear magnetic resonance studies, which show specific interactions between the acridine derivative and complementary DNA sequences . Additionally, the solid-phase synthesis of acridine-peptide conjugates has been developed, allowing for the generation of libraries of these compounds for the discovery of structure-specific nucleic acid ligands .

Physical and Chemical Properties Analysis

The physicochemical properties of this compound derivatives are closely related to their biological activities. These compounds typically exist as monocations under physiological conditions due to the weakly basic acridine chromophore, with a pKa ranging from 3.5 to 4.5 . Their ability to bind to DNA by intercalation is a key feature that influences their antitumor and antileukemic activities. The structure-activity relationships of these compounds are broad, with various substituents at different positions on the acridine ring being acceptable for biological activity . Additionally, the synthesis and evaluation of 9-amino-1,2,3,4-tetrahydroacridin-1-ols have shown potential as Alzheimer's disease therapeutics, with some compounds currently in clinical trials .

Aplicaciones Científicas De Investigación

Agentes terapéuticos para trastornos

Los derivados de acridina, incluido Acridin-4-ol, se han investigado activamente a lo largo de los años como posibles agentes terapéuticos para una amplia gama de trastornos, incluido el cáncer, la enfermedad de Alzheimer y las infecciones bacterianas y protozoarias .

Intercalación de ADN

El modo de acción de la acridina, incluido this compound, se debe principalmente a la intercalación del ADN. Este proceso impacta los procesos biológicos que involucran ADN y enzimas relacionadas .

Tratamiento del cáncer

Los derivados de acridina funcionan en el tratamiento del cáncer. Se requiere el desarrollo de enfoques efectivos para encontrar y optimizar los derivados de acridina para localizar en los sitios de la enfermedad .

Agente antitumoral

Los derivados de acridina se están investigando ampliamente como posibles fármacos anticancerígenos. Son conocidos por su alta actividad citotóxica . Por ejemplo, la fotocitotoxicidad de la acridina propílica actúa contra las líneas celulares de leucemia .

Agentes antibacterianos

El componente estructural de la acridina-3,6-diamina es una característica estructural fundamental de medicamentos como Acriflavina y Proflavina. Estos medicamentos fueron de los primeros en identificarse como potentes agentes antibacterianos, y todavía se utilizan como desinfectantes y antibacterianos efectivos en la actualidad .

Aplicaciones en optoelectrónica

Debido a la presencia de la estructura plana π-conjugada, los derivados de acridina policíclica han encontrado aplicaciones significativas en la optoelectrónica .

Aplicaciones industriales

En el siglo XIX, los derivados de acridina ya se utilizaban industrialmente como pigmentos y colorantes .

Agentes antiinflamatorios

Los derivados de acridina han exhibido bioactividades como antiinflamatorias .

Mecanismo De Acción

Target of Action

Acridin-4-ol, like other acridine derivatives, primarily targets DNA . The planar structure of acridine allows it to intercalate into the double-stranded DNA . This interaction with DNA and its subsequent impacts on biological processes involving DNA and related enzymes are principally responsible for the mode of action of acridine .

Mode of Action

The mode of action of this compound involves DNA intercalation . The planar form of acridine allows it to sandwich itself between the base pairs of the double helix . This intercalation is fueled by charge transfer and π-stacking interactions, which eventually cause the helical structure of DNA to unwind .

Biochemical Pathways

The unwinding of the DNA helix due to the intercalation of this compound can affect various biochemical pathways. It can impact biological processes involving DNA and related enzymes . .

Pharmacokinetics

The pharmacokinetics of this compound, like other acridine derivatives, involves balancing processes such as absorption, distribution, metabolism, and excretion (ADME) . Many acridines bind plasma proteins, thus free drug levels strongly differ from the total ones . For treatment of CNS tumor or neurodegenerative diseases, the ability of acridines to penetrate the blood-brain barrier is important .

Result of Action

The result of this compound’s action is primarily seen in its cytotoxic activity. Acridine derivatives are well-known for their high cytotoxic activity . .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the reductive environment in tumor cells can provide partially hydrogenated acridines . .

Safety and Hazards

The safety data sheet for Acridin-4-ol indicates that it is classified under Skin corrosion/irritation (Category 2), H315 .

Direcciones Futuras

Acridine derivatives have been actively researched over the years as prospective therapeutic agents for a wide range of disorders, including cancer, Alzheimer’s disease, and bacterial and protozoal infections . More emphasis may be placed on the development of aza-acridine and other heteroatom-substituted acridine derivatives, as well as their synthesis procedures, in order to vary the type and position of the substituent on the acridine core and broaden the applicability of acridine derivatives .

Propiedades

IUPAC Name

acridin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO/c15-12-7-3-5-10-8-9-4-1-2-6-11(9)14-13(10)12/h1-8,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOYZEVWRZVPHEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=C(C3=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40171086
Record name Acridin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40171086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

18123-20-1
Record name 4-Hydroxyacridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18123-20-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acridin-4-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018123201
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acridin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40171086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acridin-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.179
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Charts A1-A3 summarise the routes used in the synthesis of a series of pyrido[3,2-d]pyrimidin-4-ol derivatives. The preparation of the derivatives of [1,7]naphthyridin-8-ol is described in Charts B1-B2. Compound B1 was prepared following the literature method2 for the synthesis of a similar compound. The synthesis of the pyrido[2,3-d]pyridazin-8-ol itself and derivatives C1 and C2 followed the method previously described3 by Brzezinski and coworkers. Further derivatives in this series were prepared following the routes summarised in Charts C1-C4. Charts D1-D2 show the routes to a series of [1,6]naphthyridin-8-ol derivatives. The synthesis of compound D1 used the method4 of Blanco and coworkers. Other members in this series have been prepared following the routes shown in Charts D1-D2. Chart E1 describes the route to a series of pyrido[3,4-b]pyrazin-5-ol derivatives. Condensation of 1,2,3-triaminopyridine with 2,3-dihydroxy-1,4-dioxan gave pyrido[3,4-b]pyrazin-5-ol (E1), the parent compound in this series; the same reaction employing 2,3,4-triaminopyridine as starting material (Chart F1) gave pyrido[3,4-b]pyrazin-8-ol (F1). Further derivatives in the pyrido[3,4-b]pyrazin-5-ol and pyrido[3,4-b]pyrazin-8-ol classes were prepared using the routes shown in Charts E1 and F1. Charts G1-G2 show the routes employed in the synthesis of a range of [1,5]naphthyridin-4,8-diol and [1,5]naphthyridin-8-ol derivatives. The synthesis of compound G1, the precursor to the parent compound, [1,5]naphthyridin-4,8-diol, followed the route described5 by Brown and Dewar. Pyrido[4,3-d]pyrimidin-8-ol (H1) was prepared4 following the route shown in Chart H1, employing 4,5-pyrimidinedicarboxylic acid as starting material. Further derivatives in this class were prepared using routes as shown in Charts H1 and H2.
Name
1,2,3-triaminopyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
C1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
C2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acridin-4-ol
Reactant of Route 2
Acridin-4-ol
Reactant of Route 3
Acridin-4-ol
Reactant of Route 4
Acridin-4-ol
Reactant of Route 5
Acridin-4-ol
Reactant of Route 6
Acridin-4-ol

Q & A

Q1: What do the photophysical and electrochemical studies reveal about the zinc(II) complexes with acridin-4-ol?

A1: The research demonstrates that the homoleptic zinc(II) complex with this compound (ZnA2) exhibits photophysical and electrochemical properties primarily determined by the this compound ligand itself. [] This suggests that the electronic transitions and redox behavior observed are largely localized on the this compound moiety, with minimal influence from the zinc(II) ion. Density functional theory (DFT) calculations support this observation, further confirming the ligand-centered nature of the complex's behavior. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.